2-[4-(1H-1,2,3,4-tetrazol-1-yl)oxan-4-yl]acetic acid
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Overview
Description
2-[4-(1H-1,2,3,4-tetrazol-1-yl)oxan-4-yl]acetic acid is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture .
Preparation Methods
The synthesis of 2-[4-(1H-1,2,3,4-tetrazol-1-yl)oxan-4-yl]acetic acid typically involves the cycloaddition reaction of azides with nitriles. One common method involves the reaction of glycine, potassium azide, and triethyl orthoformate in acetic acid at 80°C for 2 hours . This reaction forms the tetrazole ring through a [3+2] cycloaddition mechanism.
Chemical Reactions Analysis
2-[4-(1H-1,2,3,4-tetrazol-1-yl)oxan-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents.
Reduction: Reduction of the tetrazole ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups. Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various oxidizing and reducing agents
Scientific Research Applications
2-[4-(1H-1,2,3,4-tetrazol-1-yl)oxan-4-yl]acetic acid has several applications in scientific research:
Medicinal Chemistry: Tetrazole derivatives are used as bioisosteres for carboxylic acids in drug design, enhancing the pharmacokinetic properties of drugs.
Material Science: Tetrazoles are used in the synthesis of energetic materials due to their high nitrogen content and stability.
Agriculture: Tetrazole compounds are used as growth regulators and pesticides.
Mechanism of Action
The mechanism of action of 2-[4-(1H-1,2,3,4-tetrazol-1-yl)oxan-4-yl]acetic acid involves its interaction with biological targets through hydrogen bonding and electrostatic interactions. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Similar compounds to 2-[4-(1H-1,2,3,4-tetrazol-1-yl)oxan-4-yl]acetic acid include:
1H-1,2,4-Triazole: Another nitrogen-rich heterocycle with similar biological activities.
5-Substituted Tetrazoles: These compounds have similar chemical properties and applications in medicinal chemistry and material science.
1,2,3-Thiadiazole: A heterocycle with similar reactivity and applications in various fields.
This compound stands out due to its unique combination of a tetrazole ring and an oxane ring, which can provide distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(tetrazol-1-yl)oxan-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c13-7(14)5-8(1-3-15-4-2-8)12-6-9-10-11-12/h6H,1-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZSDPADERXIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)N2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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